![molecular formula C7H6BrN3 B2501432 2-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine CAS No. 1228450-70-1](/img/structure/B2501432.png)

2-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine

説明

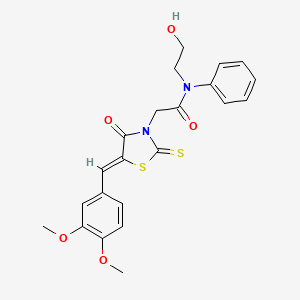

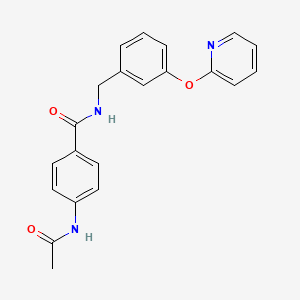

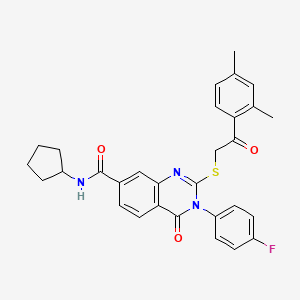

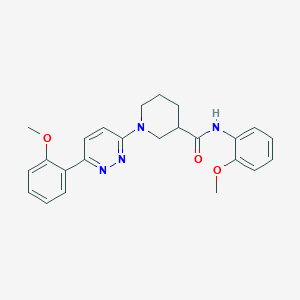

2-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine is a compound that belongs to the class of pyrrolopyrazines, which are heterocyclic aromatic compounds containing a pyrrolo[2,3-b]pyrazine skeleton. These compounds are of interest due to their potential biological activities and their use as intermediates in the synthesis of various pharmaceuticals.

Synthesis Analysis

The synthesis of related pyrrolo[2,3-b]pyrazine derivatives has been reported using different methods. An efficient one-pot synthesis method for 2-bromo-6-aryl[5H]pyrrolo[2,3-b]pyrazines has been developed, which utilizes a copper-free Sonogashira coupling followed by a base-mediated 5-exo-dig cyclization, yielding the desired products in good yields . This method is significant as it expands the scope of accessible structures and introduces a halide for further synthetic elaboration, which could be adapted for the synthesis of 2-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine.

Molecular Structure Analysis

The molecular structure of pyrrolo[2,3-b]pyrazine derivatives can be confirmed using techniques such as X-ray diffraction. For instance, the crystal structure of a related compound, 2,3-dicyano-5,7-bismethylthieno[3,4-b]pyrazine, was determined, revealing a planar molecular arrangement and a partial separation of charge leading to donor-acceptor type stacking . Although not directly related to 2-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine, these findings provide insight into the potential molecular geometry and interactions of similar compounds.

Chemical Reactions Analysis

Pyrrolo[2,3-b]pyrazine derivatives can undergo various chemical reactions, which are essential for their functionalization and application in medicinal chemistry. For example, novel 5,7-disubstituted 6-amino-5H-pyrrolo[3,2-b]pyrazine-2,3-dicarbonitriles have been synthesized and evaluated as protein kinase inhibitors with promising antiproliferative activity . These findings suggest that the bromo and methyl substituents on the pyrrolo[2,3-b]pyrazine core could be further modified to enhance biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolo[2,3-b]pyrazine derivatives can vary depending on their substitution pattern. The thermal cyclization of pyrazinylhydrazones has been used to synthesize various substituted 5H-pyrrolo[2,3-b]pyrazines, which demonstrates the thermal stability and reactivity of these compounds . Additionally, the presence of a bromine atom in the structure, as in 2-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine, would influence its reactivity, making it amenable to further functionalization through nucleophilic substitution or coupling reactions.

科学的研究の応用

Optoelectronic Material Synthesis

The compound is utilized in the synthesis of organic optoelectronic materials. Research indicates efficient methods for the synthesis of dipyrrolopyrazine and pyrrolothieno-pyrazine derivatives involving regio-selective amination reactions. These compounds exhibit promising optical properties and thermal stability, making them suitable for use in optoelectronic applications (Meti, Lee, Yang, & Gong, 2017).

Anti-Inflammatory Properties

A study synthesized pyrrolo[1,2-a]pyrazines derivatives from 2-bromo-5-methoxypyrazine and showcased moderate in vitro anti-inflammatory effects. These findings suggest the potential use of these derivatives as anti-inflammatory agents (Zhou, Wei, Yang, Li, Liu, & Huang, 2013).

Synthetic Methodology Advancements

Efforts have been made to enhance synthetic methodologies involving this compound. A study reports a cleaner and efficient one-pot method for synthesizing 2-bromo-6-aryl[5H]pyrrolo[2,3-b]pyrazines, expanding the scope of structures and improving yields for further synthetic elaboration (Simpson, St-Gallay, Stokes, Whittaker, & Wiewiora, 2015).

Antiproliferative Activity

Derivatives of pyrrolo[2,3-b]pyrazine have been synthesized and tested for antiproliferative activity against human tumor cell lines. Some compounds exhibited significant inhibitory effects, suggesting their potential as kinase inhibitors in cancer treatment (Dubinina, Platonov, Golovach, Borysko, Tolmachov, & Volovenko, 2006).

Catalysis in Synthesis

The compound has applications in catalysis for synthesizing azaindoles. Cycloisomerization of specific amines with AuCl3 has been used to synthesize substituted pyrrolo(2,3-b)pyridines and pyrrolo(2,3-b)pyrazines, showcasing the compound's utility in producing complex molecular structures (Gala, Cordoba, Izquierdo, & Alvarez-Builla, 2014).

Pharmaceutical Intermediate Synthesis

The chemical structure of 2-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine is critical in synthesizing various nitrogen-containing heterocyclic compounds, used as structural components in pharmaceuticals and agrochemicals due to their high biological activities (Higasio & Shoji, 2001).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

2-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c1-4-2-9-7-6(4)11-5(8)3-10-7/h2-3H,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYCAOGCFPKJZTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=NC=C(N=C12)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-N-(4-methyl-1,3-thiazol-2-yl)-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2501350.png)

![N-[2-(4-bromophenoxy)ethyl]acetamide](/img/structure/B2501355.png)

![5-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-2-(4-methoxyphenyl)-1,3-thiazole](/img/structure/B2501359.png)

![8-(2-((3-chloro-4-methylphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2501360.png)

![N-(3,4-dimethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)

![N-(2,4-dimethoxyphenyl)-2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2501367.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,3-dimethylbutanamide](/img/structure/B2501369.png)

![2,2-dichloro-N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B2501371.png)